Cas no 49548-36-9 (Levamisole phosphate)
Levamisole phosphate structure
Product Name:Levamisole phosphate
Numero CAS:49548-36-9
MF:C11H12N2S
MW:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19
Levamisole phosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Levamisole phosphate
- Levamisole
- (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- AB00053661-08
- (-)-Levamisole
- BDBM50241179
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- P00039
- BIDD:GT0372
- L(-)-Levamisole
- HY-A0106
- TCMDC-125847
- AC-18929
- SDCCGSBI-0050668.P004
- LEVAMISOLE [MI]
- AB00053661-07
- (-)-Tetramisole
- Spectrum3_000962
- UNII-2880D3468G
- BSPBio_002563
- (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
- LEVAMISOLE [VANDF]
- 2880D3468G
- AKOS001637203
- Wormicid
- CHEBI:6432
- Prestwick2_000182
- SCHEMBL19227
- (S)-(-)-tetramisole
- Spectrum4_001078
- Levamisolum [INN-Latin]
- IDI1_000667
- tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
- SBI-0050668.P003
- Totalon Topical Cattle Anthelmintic
- Tramisol Pour-On
- AB00053661_10
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
- LEVAMISOLE [GREEN BOOK]
- Spectrum2_000865
- EN300-7407664
- dl-Tetramisole
- P02CE01
- (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
- Levamisolum
- Levovermax
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
- Levamisole [INN:BAN]
- Spectrum5_001645
- Totalon
- (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
- Tetramisole, (s)-
- 14769-73-4
- DTXCID103206
- NINDS_000667
- (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- Vermisol 150
- KBio1_000667
- Prestwick0_000182
- KBio2_007225
- (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
- Levamisolum (INN-Latin)
- A808675
- NCGC00162225-02
- Q417097
- L-tetramisol
- L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
- Levamisole (INN)
- EINECS 238-836-5
- (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
- Ketrax
- DS-4066
- Levamisol (INN-Spanish)
- Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
- Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
- 14769-73-4 (FREE BASE)
- DB00848
- BRD-K73107279-003-03-4
- levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
- NCI60_001476
- 49548-36-9
- (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
- NCGC00162225-08
- SPBio_002024
- LEVAMISOLE (MART.)
- DL-429
- Levamisol [INN-Spanish]
- SPBio_000909
- C07070
- CCG-204775
- LEVAMISOLE [MART.]
- LEVOMYSOL
- NCGC00162225-05
- Ketrax (TN)
- 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
- NCGC00162225-04
- D08114
- HMS2090O04
- (S)-(-)-Levamisole
- Levamisol 100 microg/mL in Acetonitrile
- (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
- LEVAMISOLE [INN]
- NCGC00162225-03
- KBio2_004657
- DivK1c_000667
- Prestwick1_000182
- NS00000419
- Levotetramisole
- Levamisol
- CHEMBL1454
- L-Tetramisole
- cid_68628
- C72809
- (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- CS-W009271
- 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
- AB00053661_09
- NCGC00162225-14
- levamisolo
- LEVAMISOLE [WHO-DD]
- DTXSID4023206
- KBioGR_001436
- KBio2_002089
- Lopac0_000690
- Lepuron
- KBioSS_002089
- KBio3_001783
- GTPL7210
- MFCD00792481
- Spectrum_001609
-
- Inchi: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
- Chiave InChI: HLFSDGLLUJUHTE-SNVBAGLBSA-N
- Sorrisi: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2
Proprietà calcolate
- Massa esatta: 204.07211956g/mol
- Massa monoisotopica: 204.07211956g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 40.9Ų
Proprietà sperimentali
- LogP: 2.3
Levamisole phosphate Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
49548-36-9 (Levamisole phosphate) Prodotti correlati
- 32093-35-9(Levamisole Phosphate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso